molecular formula C18H34O2 B3118939 cis-10-Octadecenoic acid CAS No. 2442-70-8

cis-10-Octadecenoic acid

Cat. No. B3118939
CAS RN: 2442-70-8
M. Wt: 282.5 g/mol
InChI Key: QXJSBBXBKPUZAA-HJWRWDBZSA-N
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Description

Cis-10-Octadecenoic acid is a type of monounsaturated fatty acid . It is an isomer of oleic acid and has been found in partially hydrogenated vegetable oil and milk fat .


Synthesis Analysis

Cis-10-Octadecenoic acid is generated from linoleic acid (LA) catalyzed by linoleate hydratase in lactobacilli . The conversion of 10-HOE to LA is catalyzed by MCRA from bifidobacteria .


Molecular Structure Analysis

The molecular formula of cis-10-Octadecenoic acid is C18H34O2 . The structure is also available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

10-HOE is the first intermediate in the production of conjugated LA (CLA) . Bifidobacteria can generate CLA by first converting 10-HOE to LA, followed by CLA accumulation .


Physical And Chemical Properties Analysis

The molecular weight of cis-10-Octadecenoic acid is 282.461 . It is almost insoluble in water, miscible in ethanol, ether, benzene, and volatile and non-volatile oil .

Scientific Research Applications

Mechanism of Action

Target of Action

The primary target of cis-10-Octadecenoic acid, also known as cis-Vaccenic acid, is the Peroxisome proliferator-activated receptor delta (PPARδ) . PPARδ is a nuclear receptor that plays a crucial role in the regulation of cellular metabolism, including the metabolism of fatty acids.

Mode of Action

It is known that this compound interacts with its target, pparδ, and may influence its activity

Biochemical Pathways

cis-10-Octadecenoic acid is involved in the saturation metabolism of polyunsaturated fatty acids (PUFAs), a detoxification process carried out by gut microbiota . This process generates a series of functional fatty acids, including hydroxy fatty acids, oxo fatty acids, conjugated fatty acids, and trans fatty acids . For example, 10-hydroxy-cis-12-octadecenoic acid (HYA) and 10-oxo-cis-12-octadecenoic acid (KetoA) are produced as intermediates when linoleic acid is metabolized to oleic acid .

Pharmacokinetics

A study on the in vivo distribution and turnover of trans- and cis-10-octadecenoic acid isomers in human plasma lipids suggests that these compounds are well-absorbed and undergo significant metabolic transformations .

Result of Action

It has been suggested that this compound and its metabolites may have immunomodulatory effects . For instance, 10-oxo-cis-12-octadecadienoic acid (γKetoC), a γ-linolenic acid-derived enon FA, has been identified as an effective immunomodulator, inhibiting antigen-induced immunoactivation and the LPS-induced production of inflammatory cytokines .

Action Environment

The action, efficacy, and stability of cis-10-Octadecenoic acid can be influenced by various environmental factors. For instance, the presence of different fatty acid substrates and metabolic enzymes in the gut microbiota can affect the production of functional metabolites . Furthermore, the hydrogenation of cis-10-Octadecenoic acid to stearic acid by a rumen Fusocillus sp. was found to vary under different atmospheric conditions .

Safety and Hazards

Avoid breathing dust/fume/gas/mist/vapours/spray. Avoid prolonged or repeated exposure. Keep away from sources of ignition .

properties

IUPAC Name

(Z)-octadec-10-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h8-9H,2-7,10-17H2,1H3,(H,19,20)/b9-8-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXJSBBXBKPUZAA-HJWRWDBZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC=CCCCCCCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCC/C=C\CCCCCCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H34O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

cis-10-Octadecenoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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